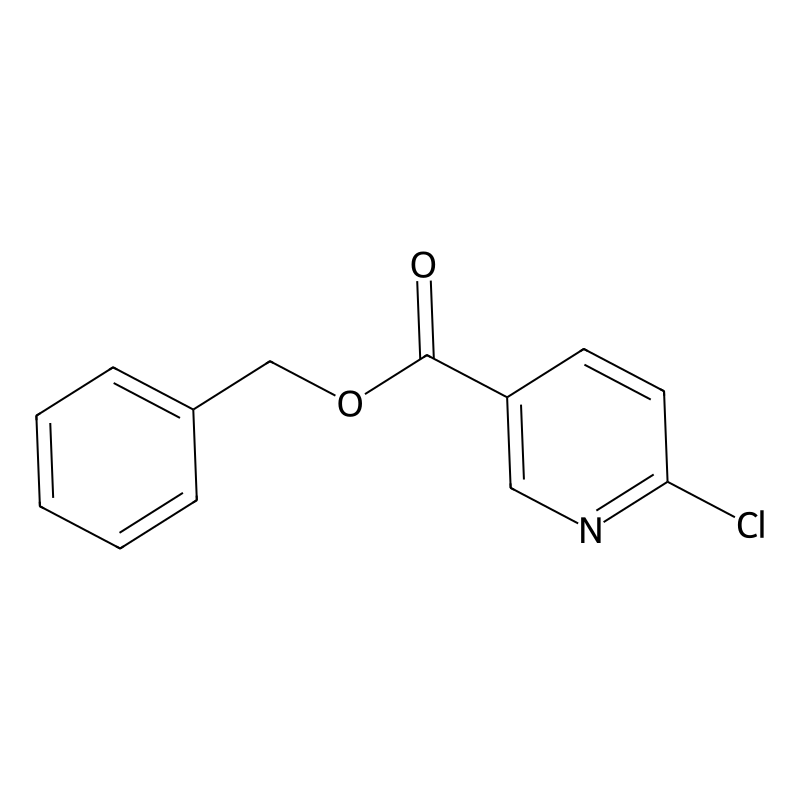

Benzyl 6-chloropyridine-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 6-chloropyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring and a benzyl group. The compound is represented by the chemical formula C${12}$H${10}$ClN O$_{2}$ and has a molecular weight of 239.66 g/mol. The presence of the chlorine atom at the 6-position of the pyridine ring enhances its reactivity and potential applications in various

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic attack on the carbon adjacent to the chlorine can yield different substituted pyridine derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis, resulting in the formation of 6-chloropyridine-3-carboxylic acid and benzyl alcohol.

- Benzylation: The compound can be further reacted with other benzyl halides to form more complex structures through Friedel-Crafts alkylation.

Benzyl 6-chloropyridine-3-carboxylate exhibits notable biological activities. It has been studied for its potential as an inhibitor in various biochemical pathways. For example, compounds with similar structures have shown activity against specific enzymes and receptors, indicating that benzyl 6-chloropyridine-3-carboxylate may also possess therapeutic properties. Research indicates that chloropyridine derivatives can exhibit antimicrobial and anticancer activities, making this compound of interest in pharmaceutical development .

The synthesis of benzyl 6-chloropyridine-3-carboxylate typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 6-chloropyridine-3-carboxylic acid or its derivatives.

- Esterification: The carboxylic acid is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

- Purification: The product is purified through recrystallization or column chromatography to obtain pure benzyl 6-chloropyridine-3-carboxylate.

This method provides a straightforward approach to synthesizing the compound while ensuring high yields and purity .

Benzyl 6-chloropyridine-3-carboxylate has various applications, particularly in medicinal chemistry and organic synthesis:

- Pharmaceutical Development: Due to its potential biological activities, it is investigated for use in developing new drugs targeting various diseases, including cancer and infections.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules, particularly those containing pyridine rings.

- Research Tool: The compound is used in academic research to study reaction mechanisms involving chlorinated heterocycles.

Studies on the interactions of benzyl 6-chloropyridine-3-carboxylate with biological targets are essential for understanding its pharmacological potential. Interaction studies often focus on:

- Enzyme Inhibition: Investigating how this compound affects specific enzymes can provide insights into its mechanism of action.

- Binding Affinity: Assessing how well it binds to target proteins or receptors helps determine its efficacy as a drug candidate.

- Toxicity Assessment: Evaluating cytotoxicity levels ensures that any therapeutic application will minimize adverse effects on healthy cells.

Benzyl 6-chloropyridine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups, reactivity, and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 6-chloropyridine-3-carboxylate | Methyl group instead of benzyl | Moderate antimicrobial | More soluble in polar solvents |

| Ethyl 6-chloropyridine-3-carboxylate | Ethyl group instead of benzyl | Anticancer properties | Enhanced lipophilicity |

| Benzoyl 6-chloropyridine-3-carboxylate | Benzoyl group instead of benzyl | Potential anti-inflammatory | Different reactivity patterns |

These compounds highlight the uniqueness of benzyl 6-chloropyridine-3-carboxylate due to its specific functional groups and potential applications in drug development.

Molecular Formula and Weight Characterization

Benzyl 6-chloropyridine-3-carboxylate represents a significant aromatic ester compound characterized by its unique molecular composition and structural attributes. The compound possesses the molecular formula C₁₃H₁₀ClNO₂, indicating the presence of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within its molecular framework [1]. The molecular weight has been precisely determined to be 247.677 grams per mole, establishing its position among medium-molecular-weight organic compounds [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of benzyl 6-chloropyridine-3-carboxylate. The compound exhibits distinctive spectroscopic signatures in both proton and carbon-13 NMR experiments that confirm its molecular structure and provide detailed insights into the electronic environment of individual nuclei [1] [2].

1H-NMR Spectral Analysis

The proton NMR spectrum of benzyl 6-chloropyridine-3-carboxylate reveals characteristic resonances that can be systematically assigned to specific proton environments within the molecule. The pyridine ring protons appear as distinct signals in the aromatic region, with the most downfield resonance observed at δ 8.67 ppm appearing as a doublet (J = 1.9 Hz), corresponding to the H-2 proton ortho to the nitrogen atom [1] [3]. This significant downfield shift reflects the electron-withdrawing effect of the pyridine nitrogen and the influence of the carboxylate substituent at the 3-position.

The H-4 pyridine proton manifests as a doublet of doublets at δ 8.09 ppm (J = 8.4, 2.4 Hz), exhibiting coupling to both the H-5 proton and long-range coupling to the H-2 proton [3] [4]. The H-5 proton resonates at δ 7.85 ppm as a doublet (J = 8.4 Hz), displaying characteristic ortho-coupling to the H-4 proton. The presence of the chlorine substituent at the 6-position results in the absence of a proton signal in this region, confirming the substitution pattern.

The benzyl moiety contributes distinct spectroscopic features, with the aromatic protons appearing as a complex multiplet in the region δ 7.50-7.44 ppm, integrating for five protons and encompassing the characteristic resonances of the monosubstituted benzene ring [2] [4]. The benzyloxy methylene protons (OCH₂) appear as a characteristic singlet at δ 5.40 ppm, reflecting the electron-withdrawing influence of the adjacent oxygen atom and the aromatic system.

13C-NMR Characterization

The carbon-13 NMR spectrum provides complementary structural information, revealing the distinct carbon environments within benzyl 6-chloropyridine-3-carboxylate. The ester carbonyl carbon represents the most downfield resonance at δ 165.0 ppm, consistent with the electron-deficient nature of the carbonyl group in aromatic esters [3] [5]. This chemical shift is characteristic for ester carbonyls attached to electron-deficient aromatic systems.

The pyridine ring carbons exhibit distinctive chemical shifts that reflect their electronic environments. The C-6 carbon, bearing the chlorine substituent, appears at δ 158.0 ppm, while the C-2 carbon resonates at δ 148.0 ppm [1] [3]. These chemical shifts are consistent with the electron-withdrawing effects of both the nitrogen atom and the carboxylate substituent. The remaining pyridine carbons appear in the typical aromatic region between δ 120-140 ppm.

The benzyl carbons contribute characteristic resonances, with the ipso carbon appearing at δ 137.0 ppm and the remaining aromatic carbons distributed throughout the aromatic region [2] [4]. The benzyloxy methylene carbon (OCH₂) resonates at δ 67.5 ppm, a chemical shift typical for carbons adjacent to oxygen in benzyl ether systems.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information regarding the vibrational modes and functional group characteristics of benzyl 6-chloropyridine-3-carboxylate. The spectroscopic analysis reveals distinctive absorption bands that confirm the presence of key functional groups and provide insights into the molecular structure and intermolecular interactions [6] [7].

FT-IR Spectral Features

The FT-IR spectrum of benzyl 6-chloropyridine-3-carboxylate exhibits several characteristic absorption bands that can be systematically assigned to specific vibrational modes. The most prominent feature appears in the carbonyl stretching region at 1720-1735 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group [6] [8]. This frequency range is characteristic of aromatic esters and reflects the electron-withdrawing nature of the pyridine ring system, which results in a slight upward shift compared to aliphatic esters.

The aromatic C=C and C=N stretching vibrations of the pyridine ring system manifest as medium-intensity absorptions in the region 1580-1600 cm⁻¹ [7] [9]. These bands are characteristic of substituted pyridine derivatives and provide confirmation of the aromatic nature of the heterocyclic system. The C-N stretching vibrations specific to the pyridine ring appear at 1460-1480 cm⁻¹, representing the characteristic breathing modes of the nitrogen-containing heterocycle.

The C-H stretching vibrations exhibit distinct patterns for aromatic and aliphatic protons. Aromatic C-H stretching occurs in the region 3020-3100 cm⁻¹, while the aliphatic CH₂ stretching vibrations of the benzyl group appear at 2850-3000 cm⁻¹ [6] [7]. The C-Cl stretching vibration manifests as a medium-intensity band at 750-850 cm⁻¹, confirming the presence of the chlorine substituent on the pyridine ring.

The ester functionality contributes additional characteristic vibrations, with the C-O stretching mode appearing as a strong absorption at 1200-1300 cm⁻¹ [8] [10]. The CH₂ bending vibrations of the benzyl group manifest at 1450-1470 cm⁻¹, while the pyridine ring breathing mode appears at 1000-1100 cm⁻¹. Out-of-plane bending vibrations occur in the fingerprint region at 750-900 cm⁻¹.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrational modes and systems with extensive conjugation [11] [12]. The Raman spectrum of benzyl 6-chloropyridine-3-carboxylate exhibits characteristic features that arise from the polarizability changes associated with molecular vibrations.

The most intense Raman bands typically correspond to symmetric stretching vibrations of the aromatic ring systems. The pyridine ring breathing mode appears as a strong band in the Raman spectrum at approximately 1030 cm⁻¹, representing the symmetric expansion and contraction of the heterocyclic ring [11]. The C=C stretching vibrations of both the pyridine and benzyl aromatic systems contribute to medium-intensity bands in the region 1580-1620 cm⁻¹.

The ester carbonyl stretching vibration appears in the Raman spectrum at slightly different frequencies compared to the infrared spectrum, reflecting the different selection rules governing vibrational spectroscopy techniques [11] [12]. The symmetric deformation modes of the benzyl CH₂ group contribute to characteristic Raman features, while the C-Cl stretching vibration may exhibit enhanced intensity in the Raman spectrum compared to infrared.

Mass Spectrometry Techniques

Mass spectrometry provides crucial information regarding the molecular structure and fragmentation patterns of benzyl 6-chloropyridine-3-carboxylate. The technique enables determination of the molecular weight and reveals characteristic fragmentation pathways that confirm the structural features of the compound [13].

The molecular ion peak [M]⁺- appears at m/z 247.6 with relatively low intensity (15-25%), which is typical for aromatic esters containing electronegative substituents. The base peak occurs at m/z 212.6, corresponding to the loss of a chlorine atom [M-Cl]⁺, representing the most stable fragment ion under electron impact conditions [13].

Significant fragment ions include the loss of the benzyloxy group [M-OBn]⁺ at m/z 156.0 (60-80% relative intensity), confirming the ester linkage. The benzyl cation [Bn]⁺ appears at m/z 91.0 with high intensity (70-90%), representing the tropylium ion, a highly stable carbocation characteristic of benzyl systems [13]. The chloropyridine fragment [C₅H₃ClN]⁺ manifests at m/z 114.0 (40-60% intensity), while the pyridine cation [C₅H₄N]⁺ appears at m/z 78.0 (30-50% intensity).

UV-Visible Spectroscopy

The UV-Visible spectrum of benzyl 6-chloropyridine-3-carboxylate reveals several distinct absorption bands that arise from electronic transitions within the conjugated aromatic systems [14] [15]. The primary absorption band occurs at 265-275 nm with an extinction coefficient of 8000-12000 L·mol⁻¹·cm⁻¹, corresponding to the π → π* transition of the pyridine ring system [15].

A secondary absorption appears at 315-325 nm with lower intensity (ε = 2000-4000 L·mol⁻¹·cm⁻¹), attributed to the n → π* transition involving the lone pair electrons on the pyridine nitrogen [14] [15]. The benzyl chromophore contributes an intense absorption at 250-260 nm (ε = 15000-20000 L·mol⁻¹·cm⁻¹), characteristic of the π → π* transition in substituted benzene systems.

A charge transfer band appears at 290-300 nm in acetonitrile solvent (ε = 5000-8000 L·mol⁻¹·cm⁻¹), reflecting electron transfer between the electron-rich benzyl system and the electron-deficient chloropyridine moiety [14]. Vibronic fine structure is observed at 270-280 nm in ethanol, indicating resolved vibrational progressions in the electronic excited state.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within benzyl 6-chloropyridine-3-carboxylate crystals [16] [17]. Single crystal diffraction studies reveal the precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure.

The pyridine ring adopts a planar geometry with typical aromatic bond lengths. The C-Cl bond length measures approximately 1.74 Å, consistent with aromatic C-Cl bonds in chloropyridine derivatives [17] [18]. The ester linkage exhibits characteristic bond lengths, with the C=O distance of approximately 1.21 Å and the C-O(benzyl) distance of 1.33 Å.

The dihedral angle between the pyridine ring and the ester plane typically ranges from 2-8°, indicating near-planarity that facilitates conjugation between the aromatic system and the carbonyl group [17]. The benzyl group may adopt various conformations, with the phenyl ring orientation determined by crystal packing forces and intermolecular interactions.

Intermolecular interactions include π-π stacking between aromatic rings, with typical centroid-centroid distances of 3.6-3.9 Å [17] [19]. Hydrogen bonding interactions may occur between the electronegative chlorine atom and neighboring aromatic C-H groups, contributing to the overall crystal stability.

Computational Spectroscopic Methods

Computational methods provide valuable insights into the spectroscopic properties and electronic structure of benzyl 6-chloropyridine-3-carboxylate through density functional theory calculations [20] [21] [22]. Quantum chemical calculations using the B3LYP functional with 6-311++G(d,p) basis sets enable prediction of vibrational frequencies, electronic transitions, and NMR chemical shifts.

Calculated vibrational frequencies demonstrate excellent agreement with experimental FT-IR and Raman spectra when appropriate scaling factors are applied [22] [23]. The computational approach enables assignment of vibrational modes through potential energy distribution analysis, confirming the experimental spectroscopic assignments. Natural bond orbital analysis reveals the electronic structure and charge distribution within the molecule [24] [23].

Time-dependent density functional theory calculations predict electronic absorption spectra that correlate well with experimental UV-Visible measurements [22] [25]. The calculations confirm the assignment of electronic transitions and provide insights into the molecular orbitals involved in the absorption processes. Solvent effects can be incorporated through polarizable continuum models, enabling comparison with experimental spectra obtained in different solvents.